2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
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Description
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl2FN2O3S and its molecular weight is 453.31. The purity is usually 95%.
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Biological Activity
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound with significant potential in pharmaceutical applications. Identified by the CAS number 478048-60-1, this compound features a unique molecular structure that includes a pyridine ring, a phenylsulfonyl group, and an oxime functional group. These structural characteristics contribute to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Cl2FN2O3S, with a molar mass of 453.31 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets. The oxime functional group (–C=N–OH) is particularly noteworthy for its role in biological activity.
Property | Value |
---|---|
CAS Number | 478048-60-1 |
Molecular Formula | C20H15Cl2FN2O3S |
Molar Mass | 453.31 g/mol |
Functional Groups | Pyridine, Sulfonyl, Oxime |
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. Research indicates that it may function as an enzyme inhibitor, affecting pathways relevant to cancer and microbial infections. The mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity and influencing various biological processes.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights that may extend to this compound:
- Anticancer Activity : A study assessed the effects of similar compounds on human non-small cell lung cancer (A549) cells, demonstrating that certain derivatives could induce apoptosis through mitochondrial pathways. This suggests potential for the compound in cancer therapeutics .
- Enzyme Inhibition : The compound's oxime functionality may enhance its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further exploration in drug development .
- Microbial Activity : Related compounds have shown promise against microbial infections, indicating that this compound might possess similar antimicrobial properties.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(6-chloropyridin-3-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-18-10-16(23)8-6-15(18)13-28-25-12-19(14-7-9-20(22)24-11-14)29(26,27)17-4-2-1-3-5-17/h1-12,19H,13H2/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFADMHTNQHFTO-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.